
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClN · HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or other oxidizing agents. The reactions are usually carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or other reducing agents. The reactions are typically carried out in organic solvents.
Major Products Formed
Substitution Reactions: The major products include substituted pyrrolidine derivatives.
Oxidation Reactions: The major products include N-oxides or other oxidized derivatives.
Reduction Reactions: The major products include reduced pyrrolidine derivatives.
科学的研究の応用
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes involving pyrrolidine derivatives. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in the development of new pharmaceuticals. It may be used as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of various chemicals and materials. It may also be used as a reagent in industrial processes.
作用機序
The mechanism of action of (S)-3-(2-chloroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- N-(2-Chloroethyl)pyrrolidine hydrochloride
Uniqueness
(S)-3-(2-chloroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the (S)-configuration can lead to different biological activities compared to its ®-enantiomer or other similar compounds without stereochemistry.
特性
分子式 |
C6H13Cl2N |
|---|---|
分子量 |
170.08 g/mol |
IUPAC名 |
(3S)-3-(2-chloroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChIキー |
PYGOAPOQDSKLCC-FYZOBXCZSA-N |
異性体SMILES |
C1CNC[C@@H]1CCCl.Cl |
正規SMILES |
C1CNCC1CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
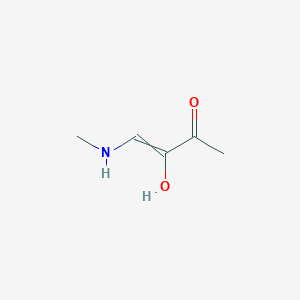
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
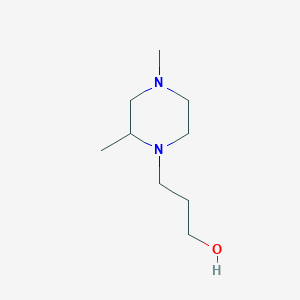
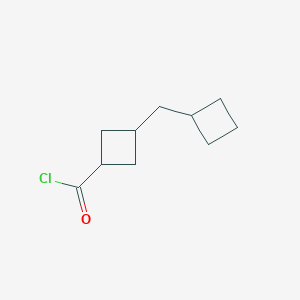
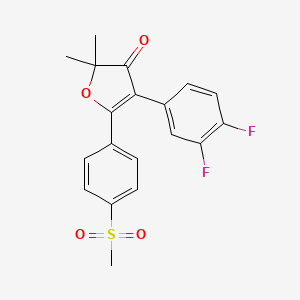

![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)

![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)
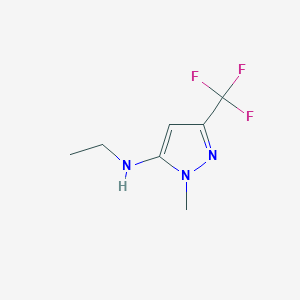
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
